5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one
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Overview
Description
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazinone ring .
Industrial Production Methods
Industrial production of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted derivative .
Scientific Research Applications
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar properties and applications.
Uniqueness
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of the oxazinone ring.
Properties
Molecular Formula |
C7H6ClN3O2 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
5-chloro-4-methyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H6ClN3O2/c1-3-4-5(8)9-2-10-6(4)11-7(12)13-3/h2-3H,1H3,(H,9,10,11,12) |
InChI Key |
UCXVUYVBCHLUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(NC(=O)O1)N=CN=C2Cl |
Origin of Product |
United States |
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